molecular formula C10H10N2O2 B3002941 7,8-dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole CAS No. 919021-53-7

7,8-dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole

Cat. No.: B3002941
CAS No.: 919021-53-7
M. Wt: 190.202
InChI Key: SEIZGEHEMQNNLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole (CAS: 82182-84-1) is a fused heterocyclic compound featuring a benzimidazole core linked to a seven-membered 1,4-dioxepine ring. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials research. The compound is commercially available in 95% purity (custom synthesis) but has been discontinued in standard catalogues .

Properties

IUPAC Name

1,6,7,8-tetrahydro-[1,4]dioxepino[2,3-f]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-13-9-4-7-8(12-6-11-7)5-10(9)14-3-1/h4-6H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIZGEHEMQNNLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C3C(=C2)NC=N3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the dioxepin and benzimidazole rings.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7,8-dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

7,8-dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 7,8-dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Ring Systems

The compound’s structural uniqueness lies in its seven-membered dioxepine ring , distinguishing it from analogues with smaller or heteroatom-substituted fused rings. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Ring Size/Type Key Substituents CAS Number Applications/Notes
7,8-Dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole Benzimidazole + 1,4-dioxepine 7-membered (dioxepine) None 82182-84-1 Discontinued; custom synthesis available
6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole Benzimidazole + 1,4-dioxane 6-membered (dioxane) None 343788-75-0 Intermediate for bioactive molecules
7,8-Dihydro-6H-[1,4]dioxepino[2,3-f][1,3]benzothiazol-2-amine Benzothiazole + 1,4-dioxepine 7-membered (dioxepine) -NH2 at C2 885461-34-7 Research chemical; purity 95%
6,7-Dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole Benzotriazole + 1,4-dioxane 6-membered (dioxane) None 1185320-30-2 Building block for agrochemicals
[1,4]Dioxino[2,3-f]-2,1,3-benzoxadiazole, 6,7-dihydro-, 1-oxide Benzoxadiazole + 1,4-dioxane 6-membered (dioxane) Oxide group at N3 62089-18-3 Unknown; potential oxidant-sensitive
Key Observations :
  • Heteroatom Substitution : Replacement of benzimidazole with benzothiazole (e.g., CAS 885461-34-7) introduces sulfur, altering electronic properties and solubility. Benzotriazole derivatives (e.g., CAS 1185320-30-2) exhibit enhanced π-stacking capacity due to additional nitrogen atoms .
Antimicrobial Activity :
  • While direct data for this compound is lacking, structurally related benzimidazoles (e.g., 2-(4-hydroxyphenyl)-1H-benzimidazole) show moderate antifungal and antibacterial activity .

Commercial and Industrial Relevance

  • Price: Derivatives like 7,8-dihydro-6H-[1,4]dioxepino[2,3-f][1,3]benzothiazol-2-amine cost $168–$684 per 500 mg, reflecting higher complexity compared to simpler benzimidazoles .

Biological Activity

7,8-Dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole is a complex organic compound with the molecular formula C11H12N2O3. Its unique fused ring structure combines a dioxepin and benzimidazole moiety, which contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a distinct structure that enhances its interaction with biological targets. The fused dioxepin and benzimidazole rings contribute to its chemical stability and reactivity.

PropertyValue
Molecular FormulaC11H12N2O3
Molecular Weight220.23 g/mol
IUPAC Name1,6,7,8-tetrahydro-[1,4]dioxepino[2,3-f]benzimidazole
CAS Number919021-53-7

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Anticancer Properties
Studies have demonstrated that derivatives of benzimidazole compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, research on benzimidazole-4,7-diones has shown significant activity against human lung adenocarcinoma (A549) and malignant melanoma (WM115) cells. The cytotoxicity was evaluated using proliferation assays and apoptosis tests, indicating that these compounds can induce cell death in hypoxic tumor environments by targeting specific pathways such as hypoxia-inducible factor 1 (HIF-1) .

2. Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Benzimidazole derivatives have been widely studied for their effectiveness against bacterial and fungal strains. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell membrane integrity.

3. Enzyme Inhibition
this compound may act as an inhibitor for various enzymes involved in metabolic pathways. Detailed studies are needed to elucidate specific enzyme targets and inhibition mechanisms.

The biological effects of this compound are primarily mediated through its interaction with cellular proteins and enzymes. The compound can modulate signal transduction pathways that regulate cell growth and apoptosis:

  • Caspase Activation : Induces apoptosis through caspase-dependent pathways.
  • DNA Damage : Exhibits properties that lead to DNA fragmentation in cancer cells .
  • Hypoxia Targeting : Selectively acts on tumor cells under low oxygen conditions.

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Study on Benzimidazole Derivatives : Investigated the cytotoxic effects of various benzimidazole derivatives on A549 and WM115 cell lines. The study reported significant apoptotic activity linked to hypoxic conditions .
  • Pharmacological Evaluation : A recent review emphasized the synthesis of hybrid compounds combining benzimidazole with oxadiazole to enhance therapeutic efficacy against multiple targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.